
N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Propargyl Group: The propargyl group can be introduced via a multicomponent acetylene-Mannich reaction involving terminal alkynes, secondary amines, and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride is unique due to its specific structural features, such as the dimethylated amine group and the propargyl moiety, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H20Cl2N2 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperidin-4-ylprop-2-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c1-12(2)9-3-4-10-5-7-11-8-6-10;;/h10-11H,5-9H2,1-2H3;2*1H |
InChI Key |
CCIBOMPTHBSJJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


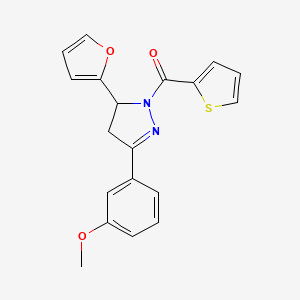
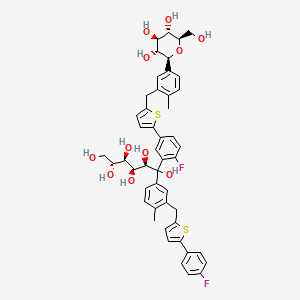
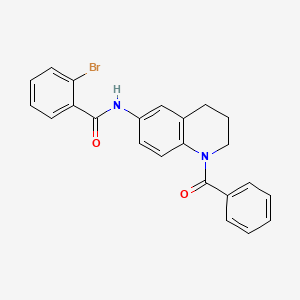
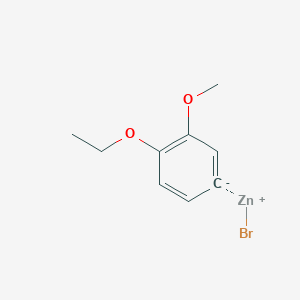

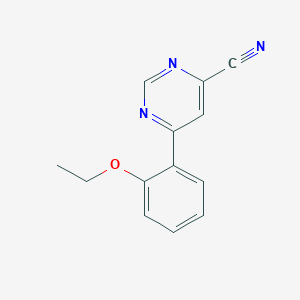

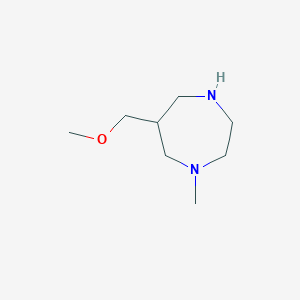

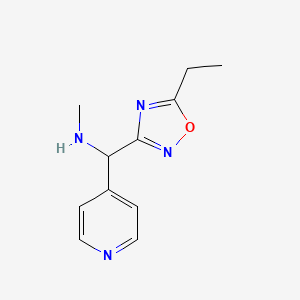
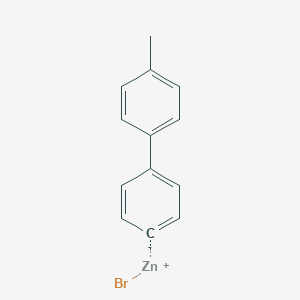
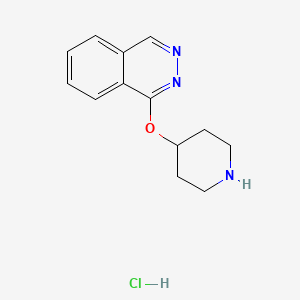
![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)
![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)
